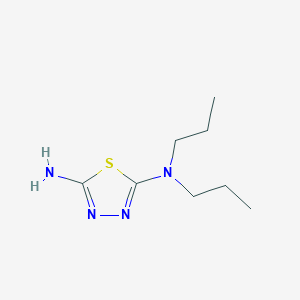

N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dipropyl-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-3-5-12(6-4-2)8-11-10-7(9)13-8/h3-6H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWSJFFPTIJNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256410 | |

| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-54-7 | |

| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N,n Dipropyl 1,3,4 Thiadiazole 2,5 Diamine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.com For the structural confirmation of N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine analogs, both ¹H and ¹³C NMR are crucial, often supplemented by two-dimensional (2D) NMR experiments for complete assignment. nih.govipb.pt

In the ¹H NMR spectrum of this compound analogs, the chemical shifts and coupling patterns of the propyl groups are key indicators of the structure. The protons of the N-propyl groups are expected to show distinct signals corresponding to the methyl (CH₃), methylene (B1212753) adjacent to the nitrogen (N-CH₂), and the central methylene (CH₂) groups.

The methyl protons typically appear as a triplet in the upfield region of the spectrum. The methylene protons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen and will resonate at a lower field, also as a triplet. The central methylene protons will appear as a multiplet, resulting from coupling with both the adjacent methyl and methylene protons. Additionally, a broad singlet corresponding to the amine (NH) proton is often observed. nih.govdergipark.org.tr In some instances, the presence of isomers can lead to a more complex spectrum with an additional set of less intense signals. nih.gov

Table 1: Representative ¹H NMR Data for N,N-Dialkyl-1,3,4-thiadiazole-2,5-diamine Analogs

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (propyl) | ~0.9 - 1.2 | Triplet |

| CH₂ (central, propyl) | ~1.6 - 1.9 | Multiplet |

| N-CH₂ (propyl) | ~3.2 - 3.5 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the thiadiazole ring.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound analogs, the spectrum will show characteristic signals for the carbon atoms of the thiadiazole ring and the N-propyl substituents. nih.govresearchgate.net

The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 155-170 ppm. mdpi.commdpi.com The carbon atoms of the propyl groups will resonate in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) will be more deshielded than the other aliphatic carbons.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 (thiadiazole ring) | ~155 - 170 |

| N-CH₂ (propyl) | ~40 - 50 |

| CH₂ (central, propyl) | ~20 - 30 |

Note: These are approximate values and can be influenced by the specific analog and solvent used.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govipb.ptcolumbia.edu

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. columbia.edu For instance, it would show a correlation between the N-CH₂ proton signal and the corresponding N-CH₂ carbon signal.

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for establishing the connection of the propyl groups to the thiadiazole ring. For example, correlations would be expected between the N-CH₂ protons and the C-2/C-5 carbons of the thiadiazole ring, providing conclusive evidence for the N-alkylation. nih.govipb.pt

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. researchgate.netnih.govacs.org In the FT-IR spectrum of this compound analogs, several characteristic absorption bands are expected.

A significant band is the N-H stretching vibration, which typically appears in the region of 3100-3400 cm⁻¹. nih.govchemmethod.com The C-H stretching vibrations of the propyl groups are observed in the 2850-3000 cm⁻¹ range. The C=N stretching vibration of the thiadiazole ring is a characteristic feature and is usually found around 1600-1650 cm⁻¹. nih.govchemmethod.com The C-N stretching vibrations will also be present, typically in the 1200-1350 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3100 - 3400 |

| C-H Stretch (aliphatic) | ~2850 - 3000 |

| C=N Stretch (thiadiazole ring) | ~1600 - 1650 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comnih.gov This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of a propyl group or other fragments can help to piece together the structure of the molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.comacs.org Compounds containing conjugated systems, such as the 1,3,4-thiadiazole ring, typically exhibit absorption in the UV-Vis region. The absorption maxima (λ_max) are characteristic of the chromophore. For 1,3,4-thiadiazole derivatives, absorption bands corresponding to π→π* transitions are commonly observed. researchgate.net

Fluorescence spectroscopy can provide further insights into the electronic properties of these compounds. Many 1,3,4-thiadiazole derivatives are known to be fluorescent, and their emission spectra can be sensitive to the molecular structure and the environment. acs.orgnih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is also a characteristic property. researchgate.net The fluorescence quantum yield can provide a measure of the efficiency of the fluorescence process. acs.org

Table 4: Representative UV-Vis and Fluorescence Data for 1,3,4-Thiadiazole Analogs

| Parameter | Wavelength/Value |

|---|---|

| Absorption Maximum (λ_max) | ~300 - 360 nm |

| Emission Maximum (λ_em) | ~390 - 440 nm |

| Stokes Shift | ~80 - 100 nm |

Note: The specific values are highly dependent on the substituents and the solvent.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. This method provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For analogs of this compound, XRD studies reveal key structural features that govern their chemical and physical properties.

Research on various 2,5-disubstituted-1,3,4-thiadiazole derivatives has utilized XRD to confirm their synthesized structures. rsc.orgum.edu.my These studies often reveal that the molecular geometry can be stabilized by a variety of intermolecular interactions, including hydrogen bonds and π-stacking interactions. nih.gov For instance, the analysis of some 1,3,4-thiadiazole derivatives has shown that weak interactions such as C–H⋯O and C–H⋯π play a significant role in the stabilization of the crystal packing, in addition to stronger N–H⋯N hydrogen bonds. rsc.org

In a specific study on 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, an analog of the title compound, single-crystal XRD analysis provided detailed crystallographic data. nih.gov The bond lengths and valence angles within the thiadiazole molecule were found to be similar to those in structurally related derivatives. nih.gov The resorcynyl rings of adjacent molecules in the crystal lattice were observed to interact through π–π stacking. nih.gov The key crystallographic parameters for this analog are summarized in the table below.

Interactive Table 1: Crystallographic Data for a 1,3,4-Thiadiazole Analog

| Parameter | Value |

| Compound Name | 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole |

| Molecular Formula | C₈H₇N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | I 2/a |

| a (Å) | 13.421(2) |

| b (Å) | 7.1590(10) |

| c (Å) | 18.454(2) |

| α (°) | 90 |

| β (°) | 100.79 |

| γ (°) | 90 |

| Data sourced from a study on structurally similar derivatives. nih.gov |

Elemental Analysis (C, H, N, S) for Compound Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared against the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives is routinely followed by characterization using elemental analysis. nih.govuobaghdad.edu.iqresearchgate.net This step is essential to confirm the success of the synthetic procedure and to ensure that the material being studied is indeed the target compound, free from significant impurities. nih.gov

For instance, studies on various new 1,3,4-thiadiazole derivatives report the use of elemental analysis to confirm their composition. nih.gov The results typically show a high degree of correlation between the found and calculated values, generally within a ±0.4% margin, which is the accepted standard for pure compounds. The table below presents representative elemental analysis data for several 1,3,4-thiadiazole analogs.

Interactive Table 2: Elemental Analysis Data for 1,3,4-Thiadiazole Analogs

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| Analog 1 | C₁₇H₁₄N₄O₃S | C | 57.62 | 57.45 |

| H | 3.98 | 3.83 | ||

| N | 15.81 | 14.91 | ||

| S | 9.05 | 8.78 | ||

| Analog 2 | C₁₇H₁₄N₄O₃S | C | 57.62 | 57.29 |

| H | 3.98 | 3.83 | ||

| N | 15.81 | 14.94 | ||

| S | 9.05 | 9.09 | ||

| Analog 3 | C₁₈H₁₇N₃OS | C | 66.85 | 65.97 |

| H | 5.30 | 4.89 | ||

| N | 12.99 | 12.51 | ||

| S | 9.91 | 9.93 | ||

| Data sourced from a study on new 1,3,4-thiadiazole derivatives. nih.gov |

Computational and Theoretical Chemistry Studies of Thiadiazole Systems

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how thiadiazole derivatives interact with biological macromolecules at the molecular level.

The 1,3,4-thiadiazole (B1197879) scaffold is a versatile pharmacophore, and its derivatives have been computationally evaluated against a variety of biological targets implicated in numerous diseases.

Aldose Reductase (AR) and α-Glucosidase: In the context of diabetes, new 1,3,4-thiadiazole derivatives have been designed and studied as dual inhibitors of aldose reductase and α-glucosidase. nih.govnih.govacs.org Molecular docking studies confirmed that potent inhibitors interact with the target proteins through hydrogen bonds, similar to standard drugs like epalrestat (B1671369) and acarbose. nih.govnih.govacs.org For instance, potent AR inhibitors established key hydrogen bonds within the active site of the 4JIR protein structure. nih.govnih.govacs.org Similarly, the most effective α-glucosidase inhibitors were shown to interact with the 5NN8 protein via hydrogen bonds. nih.govnih.govacs.org Other studies on different thiazole (B1198619) derivatives also highlight their potential as inhibitors of AR and α-glucosidase, with docking studies helping to rationalize their activity. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for cell proliferation, making it a significant target in cancer therapy. sciforum.net Molecular docking studies of various 1,3,4-thiadiazole derivatives have demonstrated their potential as DHFR inhibitors. sciforum.netsciforum.netsemanticscholar.org These studies show that the thiadiazole derivatives can effectively bind to the DHFR active site, often forming multiple hydrogen bonds with key amino acid residues like Leu 28, Asp 31, Gln 35, and Ser 59. sciforum.net The introduction of an amidoalkyl or an NH group between the thiadiazole and aromatic rings has been shown to enhance binding affinity to the enzyme. sciforum.netsciforum.net The binding energy of some derivatives has been found to be superior to that of known reference compounds. sciforum.netdovepress.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. mdpi.comnih.govresearchgate.net Computational screening and molecular docking have identified 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors. mdpi.comnih.govresearchgate.net Docking studies revealed that these compounds can fit into the VEGFR-2 active site, forming hydrogen bond interactions with crucial residues such as GLU885 and ASP1046. mdpi.com The 1,3,4-thiadiazole moiety appears to play a significant role in enhancing the binding affinity for the target protein. mdpi.com Some thiazole derivatives have shown docking scores indicating strong binding affinity, comparable to or even better than reference inhibitors like Sorafenib and Tivozanib. nih.govmdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of AChE and BuChE is a primary strategy for managing Alzheimer's disease. tbzmed.ac.irnih.gov Numerous studies have employed molecular docking to evaluate indole-based and other 1,3,4-thiadiazole derivatives as dual inhibitors of these enzymes. mdpi.comdoaj.org Docking simulations have helped to elucidate the binding modes, showing interactions like π-π stacking with residues such as Phe330 and Trp84 in the catalytic anionic site of AChE. researchgate.net In some cases, the nitrogen atoms of the thiadiazole ring were observed forming hydrogen bonds with key residues like Tyr121. tbzmed.ac.ir These computational insights support the experimental findings, with some derivatives showing inhibitory potencies in the nanomolar range. tbzmed.ac.irnih.govresearchgate.net

14-α Demethylase (CYP51): CYP51, or lanosterol (B1674476) 14α-demethylase, is a vital enzyme in the biosynthesis of sterols in fungi, making it a prime target for antifungal agents. nih.govfarmaciajournal.com Molecular docking studies have been used to predict the inhibitory potential of 1,3,4-thiadiazole derivatives against CYP51. nih.govnih.govelsevierpure.com These studies help in understanding the interactions between the thiadiazole compounds and the active site of the enzyme, identifying key structural features that could lead to the development of new antifungal drugs. farmaciajournal.com For example, docking results have shown that some compounds form multiple hydrogen bonds with key residues like ILE304 and HIS468. nih.gov

A critical aspect of molecular docking is the prediction of binding affinity, typically expressed as a scoring function value in units of energy (e.g., kcal/mol). Lower (more negative) values generally indicate stronger binding.

Studies on 1,3,4-thiadiazole derivatives have reported a wide range of binding affinities against various targets. For instance, in the inhibition of VEGFR-2, docking scores as low as -12.135 kcal/mol have been reported, indicating very strong potential binding. mdpi.com In another study targeting VEGFR-2, a potent thiadiazole derivative showed a docking score of -12.18 kcal/mol. mdpi.com Similarly, derivatives targeting DHFR have shown binding energies around -8.4 kcal/mol. sciforum.net For aldose reductase, binding affinities for promising inhibitors were calculated to be around -7.4 kcal/mol. nih.gov A 1,3,4-thiadiazole derivative targeting ADP-sugar pyrophosphatase showed a docking score of -8.9 kcal/mol. researchgate.net These predictions are crucial for ranking potential inhibitors and prioritizing them for further experimental testing.

| Thiadiazole Derivative Class | Target Protein | PDB ID | Reference Ligand | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Thiadiazole-based Schiff bases | α-Glucosidase | 2BFH | Acarbose | -6.434 | nih.gov |

| Amidoalkyl derivatives | Dihydrofolate Reductase (DHFR) | 1DLS | Methotrexate | -8.4 | sciforum.net |

| General Thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 4ASE | Tivozanib | -12.135 | mdpi.com |

| Benzamide-Thiadiazole hybrids | Acetylcholinesterase (AChE) | - | Donepezil | - | tbzmed.ac.ir |

| Thiazolyl-coumarins | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | - | Sorafenib | -9.900 | nih.gov |

| Thiadiazole-resorcinol conjugates | Butyrylcholinesterase (BuChE) | - | Tacrine | - | researchgate.net |

| Thiadiazole derivatives | Aldose Reductase (AR) | 4JIR | Epalrestat | -7.479 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations have been applied to promising 1,3,4-thiadiazole derivatives to validate docking results and understand the dynamic nature of the interactions.

For example, MD simulations of benzimidazole (B57391) derivatives containing a 1,3,4-thiadiazole moiety complexed with DNA gyrase were used to investigate the dynamic nature and stability of the protein-ligand binding. nih.gov In studies targeting VEGFR-2, MD simulations over 100 ns were conducted to evaluate the conformational stability of the complexes formed by top-ranked thiadiazole hits. mdpi.comresearchgate.net These simulations help confirm that the key interactions observed in docking, such as hydrogen bonds, are maintained over time, thus ensuring the stability of the ligand in the binding pocket. Similarly, MD simulations were employed to investigate the stability of oxadiazole-thiadiazole hybrids within the active site of aromatase, providing insights into the ligand-enzyme complex relationship. tandfonline.com Studies on SHP2 inhibitors also utilized MD simulations to further reveal the binding mechanism of potent 1,3,4-thiadiazole derivatives. nih.gov

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules.

DFT calculations are widely used to optimize the geometry of thiadiazole derivatives and to calculate various electronic properties and reactivity descriptors. rsc.org These studies provide insights into the molecular structure, charge distribution, and reactivity. For instance, DFT at the B3LYP/6-31G* level has been used to study a set of thiadiazoles, including 1,3,4-thiadiazole-2,5-diamine, to predict their reactivity and stability. rdd.edu.iqanjs.edu.iq Such calculations can determine parameters like total energy, dipole moment, and electrostatic potential, which are crucial for understanding intermolecular interactions. rdd.edu.iqanjs.edu.iq DFT analysis has also been employed in the study of thiadiazole derivatives targeting α-glucosidase and VEGFR-2 to investigate the molecular orbital properties of the most promising compounds identified through docking. mdpi.comresearchgate.netnih.govkaust.edu.saacs.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is an important indicator of molecular stability and reactivity.

A DFT study on a series of thiadiazoles calculated the HOMO and LUMO energies to understand their electronic properties. rdd.edu.iqanjs.edu.iq The results indicated that the donor ability sequence was 2-methyl-1,3,4-thiadiazole (B8683032) > 2,5-dimethyl-1,3,4-thiadiazole (B1347112) > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine. rdd.edu.iqanjs.edu.iq This suggests that 1,3,4-thiadiazole-2,5-diamine has the lowest electron-donating capability among the studied compounds. The HOMO-LUMO gap is also used to confirm intramolecular charge transfer. rdd.edu.iqanjs.edu.iq Frontier molecular orbital analysis has also been applied to potential anticancer agents like 5-difluoromethyl-1,3,4-thiadiazole-2-amino to understand their electronic characteristics. researchgate.net

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1,3,4-thiadiazole-2,5-diamine | DFT/B3LYP/6-31G | -6.495 | -0.909 | 5.586 | rdd.edu.iq |

| 1,3,4-thiadiazol-2-amine | DFT/B3LYP/6-31G | -6.484 | -1.077 | 5.407 | rdd.edu.iq |

| 5-methyl-1,3,4-thiadiazol-2-amine | DFT/B3LYP/6-31G | -6.273 | -0.941 | 5.332 | rdd.edu.iq |

| 2,5-dimethyl-1,3,4-thiadiazole | DFT/B3LYP/6-31G | -6.253 | -0.634 | 5.619 | rdd.edu.iq |

| 2-methyl-1,3,4-thiadiazole | DFT/B3LYP/6-31G* | -6.216 | -1.129 | 5.087 | rdd.edu.iq |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comjocpr.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. numberanalytics.com By quantifying these properties using molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and accelerating the drug discovery process. jocpr.comneovarsity.org

In the context of thiadiazole systems, and specifically for a compound such as N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine, QSAR modeling offers a powerful tool for predictive research. Although specific QSAR studies on this compound are not available in the current body of literature, the extensive research on other 1,3,4-thiadiazole derivatives provides a robust framework for a theoretical QSAR analysis. Such an analysis would be instrumental in predicting its potential biological activities and in the rational design of new analogues with enhanced therapeutic properties.

A hypothetical QSAR study for a series of analogues of this compound would commence with the selection of a training set of compounds. This set would include the parent molecule and a series of derivatives with systematic variations in their structural features. For each compound in the training set, the biological activity of interest (e.g., enzyme inhibition, antimicrobial activity) would be experimentally determined.

Subsequently, a wide array of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. rutgers.edu

Hydrophobic Descriptors: These account for the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (log P). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Once the biological activities and molecular descriptors are tabulated, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Genetic Function Approximation (GFA) are commonly used to generate a mathematical equation that correlates the descriptors with the biological activity. cambridge.orgslideshare.net

For instance, a hypothetical QSAR model for a series of N,N-dialkyl-1,3,4-thiadiazole-2,5-diamine derivatives might take the following form:

Biological Activity = c1(log P) + c2(LUMO) - c3(Molecular Volume) + constant

Where c1, c2, and c3 are the coefficients determined from the statistical analysis. This equation would suggest that hydrophobicity and a lower LUMO energy are beneficial for the activity, while a larger molecular volume is detrimental.

To illustrate the data involved in a QSAR study, a hypothetical dataset for a series of N,N-dialkyl-1,3,4-thiadiazole-2,5-diamine derivatives is presented below.

Hypothetical Data for QSAR Analysis of N,N-Dialkyl-1,3,4-thiadiazole-2,5-diamine Derivatives

| Compound | Alkyl Group | Biological Activity (IC50, µM) | log P | LUMO (eV) | Molecular Volume (ų) |

|---|---|---|---|---|---|

| 1 | Methyl | 15.2 | 1.25 | -1.85 | 150.3 |

| 2 | Ethyl | 10.8 | 1.75 | -1.92 | 175.8 |

| 3 | Propyl | 5.4 | 2.25 | -2.01 | 201.3 |

| 4 | Isopropyl | 8.1 | 2.10 | -1.98 | 198.5 |

| 5 | Butyl | 3.1 | 2.75 | -2.15 | 226.8 |

| 6 | Pentyl | 1.9 | 3.25 | -2.23 | 252.3 |

The validity and predictive power of the developed QSAR model are then rigorously assessed using internal and external validation techniques. jocpr.com A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. unicamp.brnih.gov These methods consider the three-dimensional properties of the molecules and provide a more detailed understanding of the structure-activity relationships by generating contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. unicamp.brslideshare.net For example, a CoMFA study on a series of thiadiazole derivatives could reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another for optimal interaction with a biological target.

No Published Research Found for "this compound"

Following a comprehensive search for scientific literature, no research articles or studies detailing the biological activities or mechanistic pathways of the specific chemical compound This compound could be retrieved.

While the compound is listed as a commercially available chemical with the CAS Number 71125-54-7, there is a notable absence of published research in scientific databases and journals concerning its structure-activity relationship, enzyme inhibition, protein binding, DNA interaction, or effects on cellular pathways.

Therefore, it is not possible to generate an article that adheres to the specific and detailed outline provided, as no data exists in the public domain for the following requested sections:

Structure Activity Relationship Sar and Mechanistic Pathways of Biological Actions

Investigations into Molecular Mechanisms of Action

Cellular Pathway Modulation in In Vitro Models

Without any specific findings on "N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine," any attempt to create the requested content would involve speculation or generalization from the broader class of 1,3,4-thiadiazoles, which would violate the strict instructions to focus solely on the specified compound.

Research Applications in Chemical Biology and Advanced Materials Science

Applications in Medicinal Chemistry Research (Pre-clinical/Non-Clinical Focus)

Anticancer Research: In Vitro Cellular Studies and Target Inhibition

Derivatives of 1,3,4-thiadiazole (B1197879) have been a subject of interest in anticancer research. uni.lunih.gov Studies on various analogues have shown cytotoxic effects against a range of cancer cell lines, including breast, prostate, and colon cancer. nih.gov The proposed mechanisms often involve the inhibition of key enzymes or interference with DNA synthesis. uni.lu For instance, some 2,5-disubstituted 1,3,4-thiadiazoles have been investigated as inhibitors of histone deacetylase (HDAC) and tyrosine kinases, both of which are important targets in cancer therapy. nih.gov However, no in vitro cellular studies or target inhibition data have been published specifically for N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine.

Antimicrobial Research: Broad-Spectrum Activity against Bacterial and Fungal Pathogens, Addressing Microbial Resistance

The 1,3,4-thiadiazole scaffold is present in some compounds with known antimicrobial properties. google.com Research has explored the activity of various derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus species. The structural features of these molecules are believed to contribute to their ability to disrupt microbial processes. Some studies have focused on synthesizing 1,3,4-thiadiazole derivatives to combat microbial resistance. There is, however, a lack of specific published research on the broad-spectrum antimicrobial activity of this compound or its potential role in addressing microbial resistance.

Antiparasitic Research: Investigations against Leishmaniasis and Malaria

Certain 1,3,4-thiadiazole derivatives have been investigated for their potential as antiparasitic agents, particularly against the protozoan parasites that cause leishmaniasis and malaria. For example, some 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown promising activity against Leishmania species. The mechanism of action for some of these compounds is thought to involve the inhibition of parasitic enzymes that are crucial for their survival. Despite these promising leads with other analogues, there is no available research on the efficacy of this compound against Leishmania or Plasmodium species.

Research in Neurological Conditions: Anticonvulsant and Anti-Neurodegenerative Potential (e.g., Alzheimer's disease via enzyme inhibition)

The therapeutic potential of 1,3,4-thiadiazole derivatives has been explored in the context of neurological disorders. Some analogues have demonstrated anticonvulsant properties in pre-clinical models. In the area of neurodegeneration, research has focused on the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer's disease. While the broader class of thiazoles and thiadiazoles has been reviewed for their potential in Alzheimer's treatment, no specific studies on the anticonvulsant or anti-neurodegenerative potential of this compound, including its enzyme inhibition capabilities, have been reported.

Anti-Diabetic Research: Enzyme Inhibition Studies (e.g., Aldose Reductase, α-Glucosidase)

In the context of anti-diabetic research, certain 1,3,4-thiadiazole derivatives have been evaluated as enzyme inhibitors. A key target in managing post-prandial hyperglycemia is the inhibition of α-glucosidase. Several studies have reported on the synthesis and in vitro α-glucosidase inhibitory activity of various 1,3,4-thiadiazole-based compounds. Despite the interest in this scaffold for anti-diabetic applications, there is no published data on the enzyme inhibition studies, specifically against aldose reductase or α-glucosidase, for this compound.

Applications in Agrochemical Research

The 1,3,4-thiadiazole moiety is a key component in numerous biologically active molecules, including those with applications in agriculture. nih.govasianpubs.org Research into derivatives of this heterocycle has revealed significant potential for developing new agents for crop protection.

Antimicrobial Properties for Crop Protection

Derivatives of 1,3,4-thiadiazole are widely investigated for their antimicrobial properties against plant pathogens. japtronline.com The unique structure of the thiadiazole ring is associated with a broad spectrum of activity. rsc.org Studies have demonstrated the efficacy of various substituted 1,3,4-thiadiazoles against significant agricultural bacterial and fungal diseases.

For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and showed potent antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae, the pathogens responsible for bacterial leaf streak and bacterial leaf blight in rice. acs.org One synthesized compound, in particular, exhibited EC₅₀ values of 2.1 and 1.8 mg/L against these pathogens, respectively, proving superior to the commercial agent thiodiazole copper. acs.org Other research has focused on synthesizing 2-mercapto-5-substituted-1,3,4-thiadiazole derivatives, which have demonstrated notable antibacterial activities against both Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum. researchgate.net

Furthermore, the antifungal potential of this class of compounds is well-documented. Derivatives have been tested against various fungal strains, including Aspergillus niger, Candida albicans, Gibberella zeae, and Botrytis cinerea, showing promising results. nih.govresearchgate.net The fungicidal activity of thiadiazole derivatives highlights their potential application as pesticides in agriculture. nih.gov The exploration of this compound in this context is warranted, given the established antimicrobial profile of its core heterocyclic system.

Table 1: Examples of Antimicrobial Activity in 1,3,4-Thiadiazole Derivatives

Derivative Class Target Pathogen Observed Activity Reference 1,3,4-Thiadiazole derivatives with an amide moiety Xanthomonas oryzae pv. oryzae EC₅₀ value of 1.8 mg/L, superior to thiodiazole copper. acs.org 1,3,4-Thiadiazole derivatives with an amide moiety Xanthomonas oryzae pv. oryzicola EC₅₀ value of 2.1 mg/L. acs.org 2-Mercapto-5-substituted-1,3,4-thiadiazoles Xanthomonas oryzae pv. oryzae (Xoo) Appreciable antibacterial bioactivities. 2,5-Disubstituted-1,3,4-thiadiazoles Aspergillus niger & Candida albicans Moderate to potent antifungal activities observed.

Herbicidal, Insecticidal, and Pesticidal Explorations

The 1,3,4-thiadiazole scaffold is present in several commercial pesticides, such as Thiazafluron and Tebuthiuron, underscoring its importance in agrochemical development. researchgate.net Research has continued to explore new derivatives for enhanced or novel bioactivities.

Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives have been commercialized for selective weed control in crops like corn and sugarcane. researchgate.net The mechanism of action for some of these herbicides involves the inhibition of photosynthesis. researchgate.net A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a compound structurally related to the subject of this article, showed moderate herbicidal activity against Brassica campestris. asianpubs.org

Insecticidal and Pesticidal Activity: The development of novel insecticides is a critical area of research, and the 1,3,4-thiadiazole ring serves as a promising template. nih.gov Structure-activity relationship (SAR) studies on N-(5-aryl-1,3,4-thiadiazol-2-yl)amides led to a new class of insecticides active against sap-feeding pests like aphids and whiteflies. nih.gov Other studies have synthesized and evaluated derivatives for their activity against the cotton leafworm (Spodoptera littoralis), with some compounds showing high toxicity. researchgate.netmdpi.com For example, a derivative containing a pyrimidine (B1678525) ring linked to the thiadiazole core displayed 100% toxicity against this pest. mdpi.com The diverse insecticidal activities reported for this class of compounds suggest that this compound could be a candidate for similar investigations. researchgate.net

Table 2: Bioactivity of Selected 1,3,4-Thiadiazole Derivatives in Agrochemical Research

Derivative Type Bioactivity Target Organism Key Finding Reference N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Herbicidal Brassica campestris Moderate activity observed. mdpi.com 1,3,4-Thiadiazolo[3,2-a]pyrimidine analogue Insecticidal Spodoptera littoralis (Cotton leafworm) Displayed 100% toxicity. mdpi.com N-(5-aryl-1,3,4-thiadiazol-2-yl)amides Insecticidal Aphis gossypii, Myzus persicae Identified as a new class of insecticides for sap-feeding pests. Matrinic derivatives with 1,3,4-thiadiazole Acaricidal Tetranychus cinnabarinus A derivative with methyl and electron-donating groups was highly potent. mdpi.com

Applications in Materials Science Research

The distinct electronic structure of the 1,3,4-thiadiazole ring makes it an attractive building block for advanced materials. mdpi.comutq.edu.iq Its derivatives are being explored as components in functional polymers, dyes, and materials with specific optoelectronic properties.

Precursors for Functional Materials and Porous Organic Frameworks (POFs)

The 1,3,4-thiadiazole ring is a versatile precursor in the synthesis of more complex, biologically active molecules and functional materials. rsc.org The presence of multiple nitrogen atoms and a sulfur atom in the heterocyclic ring provides multiple coordination sites, making such compounds interesting candidates for the construction of coordination polymers and frameworks. While specific research on this compound as a precursor for Porous Organic Frameworks (POFs) is not widely documented, the diamino-functionality of the molecule presents theoretical possibilities. The two amine groups could potentially react with multifunctional linkers to form extended, porous networks. The synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) and its subsequent use in forming metal complexes has been reported, demonstrating the coordinating ability of the amino groups and the ring's heteroatoms. nih.gov

Design and Synthesis of Novel Materials with Specific Electronic or Optical Properties

The 1,3,4-thiadiazole system is known for its interesting physicochemical properties, which are being harnessed in materials science. utq.edu.iq The heterocyclic ring is a component in some azo dyes, where it influences the spectroscopic properties of the final molecule. mdpi.com The synthesis of polymers containing the 2,5-diphenyl-1,3,4-thiadiazole (B72002) unit has been reported, with these materials exhibiting interesting photoluminescence. utq.edu.iq The inherent polarity and electron distribution of the mesoionic 1,3,4-thiadiazole system allow it to effectively interact with biological molecules and participate in electronic processes, a feature that is attractive for the design of sensors or optoelectronic devices. nih.gov The specific electronic properties of this compound would depend on the interplay between the electron-rich diamine substituents and the thiadiazole core, a subject for future investigation.

Explorations in Energetic Materials Science based on High Nitrogen Content

High-nitrogen compounds are a significant area of research in energetic materials science. dtic.milmagtech.com.cn These materials derive their energy from the large difference in bond energies between nitrogen-nitrogen single or double bonds and the highly stable triple bond in dinitrogen (N₂), which is the major decomposition product. dtic.mil The decomposition of a molecule with a high nitrogen content into N₂ gas is accompanied by a substantial release of energy. dtic.miltandfonline.com

Table of Mentioned Compounds

Future Perspectives and Emerging Research Avenues for Thiadiazole Compounds

Design and Synthesis of Novel Thiadiazole-Based Scaffolds with Enhanced Selectivity

The future of thiadiazole synthesis lies in the creation of novel molecular architectures with superior selectivity for their biological targets. The current "one-size-fits-all" approach is gradually being replaced by the rational design of derivatives tailored for specific isoforms of enzymes or receptor subtypes. This precision engineering aims to maximize therapeutic efficacy while minimizing off-target effects.

Key to this endeavor is the exploration of diverse substitution patterns at the C2 and C5 positions of the thiadiazole ring. For a molecule like N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine, this could involve the introduction of chiral centers or conformationally restricted side chains to enhance binding affinity and selectivity. The synthesis of polyheterocyclic systems, where the thiadiazole ring is fused or linked to other pharmacologically active moieties, is another promising strategy to create bifunctional drugs with novel mechanisms of action. researchgate.net

Recent research has highlighted the potential of clubbing 1,3,4-thiadiazole (B1197879) with other heterocyclic units like 1,2,4-triazole, 1,3,4-oxadiazole, or Schiff bases to potentiate antimicrobial activities. researchgate.net This approach of creating hybrid molecules is a significant trend that will likely be explored for various therapeutic areas.

Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The synergy between computational and experimental techniques is set to revolutionize our understanding of thiadiazole compounds. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for predicting the binding modes and affinities of thiadiazole derivatives with their target proteins. nih.gov These computational insights can guide the rational design of more potent and selective inhibitors. For instance, docking studies have been successfully employed to understand the binding interactions of thiadiazole derivatives with enzymes like COX-2. nih.gov

Furthermore, advanced spectroscopic techniques and X-ray crystallography will continue to provide invaluable experimental data to validate and refine computational models. The use of techniques like in situ UV-Vis spectroelectrochemistry can help in understanding the redox mechanisms of these compounds. researchgate.net This integrated approach will not only accelerate the discovery of new drug candidates but also provide a deeper understanding of their structure-activity relationships (SAR) at a molecular level.

Table 1: Examples of Computational and Experimental Techniques in Thiadiazole Research

| Technique | Application in Thiadiazole Research | Reference |

| Molecular Docking | Predicting binding affinity and interactions with target proteins (e.g., COX-2, DNA gyrase). | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability and conformational changes of protein-ligand complexes over time. | nih.gov |

| DFT Calculations | Investigating the geometry and physicochemical properties of thiadiazole derivatives. | rsc.org |

| X-ray Crystallography | Determining the precise three-dimensional structure of thiadiazole compounds and their complexes. | researchgate.net |

| In situ UV-Vis Spectroelectrochemistry | Studying the electrochemical behavior and redox properties of thiadiazole derivatives. | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Exploration of New Biological Targets and Uncharted Molecular Pathways

While thiadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, the exploration of their full therapeutic potential is far from complete. Future research will likely focus on identifying and validating novel biological targets for this versatile scaffold. The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) opens up possibilities for its derivatives to interfere with DNA replication processes, making it a candidate for targeting various enzymes involved in nucleic acid metabolism. nih.govmdpi.com

Emerging targets for thiadiazole derivatives include protein kinases, such as VEGFR-2, which are crucial in cancer angiogenesis. rsc.orgfrontiersin.org The development of multi-targeted inhibitors, which can simultaneously modulate several key signaling pathways, is a particularly exciting avenue of research. For a compound like this compound, screening against a wide range of biological targets could uncover unexpected therapeutic applications.

Development of Sustainable and Efficient Synthetic Methodologies for Industrial Scalability

As promising thiadiazole-based drug candidates move towards clinical development, the need for sustainable and industrially scalable synthetic methods becomes paramount. Traditional synthetic routes often involve harsh reagents and generate significant chemical waste. The principles of green chemistry are increasingly being applied to the synthesis of thiadiazole derivatives, with a focus on using less hazardous solvents, reducing reaction times, and improving atom economy. nanobioletters.com

Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful techniques to accelerate the synthesis of thiadiazoles with improved yields. nanobioletters.com One-pot synthesis and multicomponent reactions are also gaining traction as they offer more efficient and environmentally friendly alternatives to traditional multi-step syntheses. encyclopedia.pub The development of robust and cost-effective manufacturing processes will be crucial for the successful translation of novel thiadiazole compounds from the laboratory to the market.

Table 2: Comparison of Synthetic Methodologies for Thiadiazole Derivatives

| Methodology | Advantages | Challenges | Reference |

| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, long reaction times, and generates waste. | nanobioletters.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Specialized equipment required, potential for localized overheating. | nanobioletters.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | Can be less effective for large-scale reactions. | nanobioletters.com |

| One-Pot Synthesis | Increased efficiency, reduced waste, and purification steps. | Requires careful optimization of reaction conditions. | encyclopedia.pub |

This table is interactive and can be sorted by clicking on the column headers.

Q & A

Q. What are the standard synthetic routes for preparing N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine, and how are intermediates characterized?

Methodological Answer:

- The compound can be synthesized via cyclization of hydrazinecarbothioamide precursors. For example, hydrazonoyl chlorides or bromides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) react with substituted hydrazine derivatives in ethanol or acetonitrile under reflux, catalyzed by triethylamine .

- Key intermediates are characterized using ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy to identify thiadiazole ring vibrations (~1250–1350 cm⁻¹ for C=S stretching). Elemental analysis ensures stoichiometric purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H NMR : Signals at δ ~8–10 ppm indicate NH protons, while propyl groups appear as triplets (δ ~0.9–1.6 ppm). ¹³C NMR resolves the thiadiazole carbons (δ ~160–170 ppm) and propyl carbons (δ ~10–25 ppm) .

- Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z = 212.295 for N,N-Dipropyl derivatives) and fragmentation patterns .

Q. What safety precautions are critical when handling thiadiazole derivatives during synthesis?

Methodological Answer:

- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Hydrazine intermediates (e.g., N-phenylhydrazinecarboxamides) may release H₂S during cyclization; scrubbers or alkaline traps neutralize toxic gases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in thiadiazole-fused derivatives .

- Catalyst screening : Triethylamine (5–10 mol%) accelerates dehydrohalogenation, while iodine (1 eq) promotes sulfur extrusion in cyclization steps .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks intermediate consumption. Isolate pure products via column chromatography (Rf ~0.3–0.5) .

Q. How do structural modifications (e.g., propyl vs. phenyl substituents) impact antimicrobial activity in thiadiazole derivatives?

Methodological Answer:

- Substituent polarity : Propyl groups enhance lipophilicity, improving membrane penetration in Gram-negative bacteria (e.g., E. coli MIC ≤25 µg/mL). Aromatic substituents (e.g., p-tolyl) increase π-π stacking with microbial enzymes .

- Docking studies : N,N-Dipropyl derivatives show higher binding affinity to C. albicans lanosterol demethylase (PDB: 6F4) compared to smaller alkyl chains .

Q. How should contradictory NMR data (e.g., unexpected splitting) be resolved during structural elucidation?

Methodological Answer:

Q. What mechanistic pathways explain the formation of byproducts (e.g., H₂S) during thiadiazole synthesis?

Methodological Answer:

- Intermediate analysis : Hydrazinecarbothioamides undergo tautomerization to thiol forms, which eliminate H₂S under acidic conditions .

- Computational modeling : DFT studies (e.g., Gaussian 16) reveal transition states favoring sulfur extrusion over alternative pathways (ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.